2-(p-Nonylphenoxy)ethanol

Description

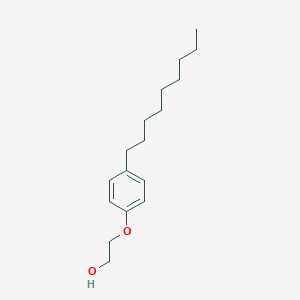

Structure

3D Structure

Properties

IUPAC Name |

2-(4-nonylphenoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28O2/c1-2-3-4-5-6-7-8-9-16-10-12-17(13-11-16)19-15-14-18/h10-13,18H,2-9,14-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUXGUCNZFCVULO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=CC=C(C=C1)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26027-38-3 | |

| Record name | Polyethylene glycol mono(4-nonylphenyl) ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26027-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4058601 | |

| Record name | 4-nonylphenol ethoxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethoxylated pentadecanol is a colorless to yellow liquid with a pleasant odor. Mixes slowly with water. Freezing point is 59 °F. (USCG, 1999), Liquid, Lower adducts (n<15) yellow to almost colorless liquid; higher adducts (n>20) pale yellow to off-white pastes or waxes; [HSDB], Liquid; [Sigma-Aldrich MSDS], Yellow liquid with a mild odor; [Dow Chemical MSDS] | |

| Record name | ETHOXYLATED PENTADECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8625 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(4-nonylphenyl)-.omega.-hydroxy-, branched | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(4-nonylphenyl)-.omega.-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nonoxynol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1339 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | C11-15 Pareth-20 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12625 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Poly(oxy-1,2-ethanediyl), alpha-(4-nonylphenyl)-omega-hydroxy-, branched | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16680 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Very high (USCG, 1999) | |

| Record name | ETHOXYLATED PENTADECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8625 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

470 °F (USCG, 1999) | |

| Record name | ETHOXYLATED PENTADECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8625 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Solubility in water: >1,000 mg/L /Poly (degree of polymerization=10) oxyethylene para-nonylphenyl/, Lower adducts (n<6): soluble in oil; higher adducts: soluble in water | |

| Record name | NONOXYNOLS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7217 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.007 at 59 °F (USCG, 1999) - Denser than water; will sink | |

| Record name | ETHOXYLATED PENTADECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8625 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

6.69X10-13 mm Hg at 25 °C (estimated physical properties based upon 5 ethoxylates) | |

| Record name | NONOXYNOLS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7217 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Lower adducts (n<15) yellow to almost colorless liquid; higher adducts (n>20) pale yellow to off-white pastes or waxes | |

CAS No. |

68131-40-8, 104-35-8, 127087-87-0, 26027-38-3 | |

| Record name | ETHOXYLATED PENTADECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8625 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Nonylphenol monoethoxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonoxinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(4-nonylphenyl)-.omega.-hydroxy-, branched | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(4-nonylphenyl)-.omega.-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C11-15-secondary, ethoxylated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-nonylphenol ethoxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Nonylphenol, ethoxylated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.552 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Nonylphenol, branched, ethoxylated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.797 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Alcohols, C11-15-secondary, ethoxylated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.514 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Nonylphenol, branched, ethoxylated (CAS: 127087-87-0) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(p-Nonylphenoxy)ethanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZMD36H3ESX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NONOXYNOLS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7217 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

59 °F (USCG, 1999) | |

| Record name | ETHOXYLATED PENTADECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8625 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

2-(p-Nonylphenoxy)ethanol chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to 2-(p-Nonylphenoxy)ethanol. It also touches upon its biological significance as a member of the nonylphenol ethoxylate family, which are noted for their endocrine-disrupting capabilities.

Chemical Identity and Structure

This compound is an organic compound classified as a nonionic surfactant.[1] It consists of a hydrophobic para-nonylphenol group and a short, hydrophilic ethylene oxide chain. Its structure is fundamental to its surfactant properties, which make it useful as an emulsifier and detergent in various industrial applications.[2][3]

Chemical Structure Visualization:

The two-dimensional structure of this compound is depicted below.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various experimental and environmental conditions.

| Property | Value |

| Molecular Formula | C₁₇H₂₈O₂ |

| Molecular Weight | 264.4 g/mol |

| IUPAC Name | 2-(4-nonylphenoxy)ethanol |

| CAS Number | 104-35-8 |

| Appearance | Colorless liquid or white solid with a mild odor |

| Solubility | Highly soluble in water and many organic solvents |

Experimental Protocols

Accurate analysis of this compound is essential for both research and regulatory purposes. Below are detailed methodologies for its identification and quantification.

3.1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds like this compound.

-

Sample Preparation:

-

For aqueous samples, perform a liquid-liquid extraction (LLE) using a non-polar solvent such as hexane or dichloromethane.

-

For solid samples, use ultrasonic extraction with an appropriate solvent.[6]

-

Concentrate the extract under a gentle stream of nitrogen.

-

Derivatize the sample if necessary to improve volatility and thermal stability, although direct analysis is often possible.

-

-

GC-MS Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector Temperature: 250-280°C.

-

Oven Program: Start at a low temperature (e.g., 60°C), ramp up to a high temperature (e.g., 300°C) to ensure elution.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Detector: Electron Ionization (EI) at 70 eV. Scan a mass range of m/z 50-500.

-

-

Data Analysis:

-

Identify this compound by its retention time and by matching its mass spectrum with a reference library (e.g., NIST).

-

Quantify using an internal or external standard calibration curve.

-

3.2. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a highly sensitive and selective method for the analysis of non-volatile and thermally labile compounds.[7]

-

Sample Preparation:

-

For aqueous samples, solid-phase extraction (SPE) using a C18 or HLB cartridge is recommended for cleanup and pre-concentration.[6]

-

Elute the analyte from the SPE cartridge with a suitable solvent like methanol or acetonitrile.

-

Evaporate the solvent and reconstitute the residue in the mobile phase.

-

-

HPLC Conditions:

-

Column: A C18 reversed-phase column.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium acetate to improve ionization.

-

Flow Rate: A typical analytical flow rate (e.g., 0.2-0.5 mL/min).

-

-

MS/MS Conditions:

-

Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Monitor specific precursor-product ion transitions for this compound.

-

-

Data Analysis:

-

Identify the compound based on its retention time and the presence of the specific MRM transitions.

-

Quantify using an isotopically labeled internal standard for best accuracy.

-

Experimental Workflow Visualization:

The general workflow for the analysis of this compound in an environmental sample is outlined below.

Biological Activity and Signaling Pathways

This compound belongs to the class of alkylphenol ethoxylates, which are known endocrine disruptors.[2] These compounds can mimic natural hormones, particularly estrogen, and thereby interfere with the endocrine system of various organisms, including wildlife and potentially humans.[2][8]

Mechanism of Endocrine Disruption:

The primary mechanism of action for nonylphenol and its ethoxylates is their ability to bind to estrogen receptors (ERs), such as ERα and ERβ.[2][9] This binding can initiate a signaling cascade that is normally triggered by the natural hormone 17β-estradiol, leading to the altered expression of estrogen-responsive genes.[9][10] This can result in a range of adverse health effects, including reproductive and developmental problems.[2] Some studies suggest that while some nonylphenol derivatives are weak estrogens, they can still bind to the estrogen receptor and act as antagonists.[11]

Signaling Pathway Visualization:

The diagram below illustrates the potential signaling pathway of this compound through its interaction with the estrogen receptor.

References

- 1. This compound | C17H28O2 | CID 7700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nonylphenol - Wikipedia [en.wikipedia.org]

- 3. 2-[2-(4-Nonylphenoxy)ethoxy]ethanol | 20427-84-3 | Benchchem [benchchem.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Buy Nonylphenoxypoly(ethyleneoxy)ethanol (EVT-1174520) | 9016-45-9 [evitachem.com]

- 6. Environmental analysis of alcohol ethoxylates and nonylphenol ethoxylate metabolites by ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. epa.gov [epa.gov]

- 8. Nonylphenol and Octylphenol Differently Affect Cell Redox Balance by Modulating the Nitric Oxide Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Endocrine Disrupting Compounds (Nonylphenol and Bisphenol A)–Sources, Harmfulness and Laccase-Assisted Degradation in the Aquatic Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Estrogenic potential of halogenated derivatives of nonylphenol ethoxylates and carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 2-(p-Nonylphenoxy)ethanol in the Modern Research Laboratory: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(p-Nonylphenoxy)ethanol, a non-ionic surfactant, is a vital tool in the modern laboratory, particularly in the fields of biochemistry, molecular biology, and drug development. While the specific chemical name is precise, in a laboratory context, it is often used interchangeably with its close chemical relatives and trade names such as Nonidet P-40 (NP-40) and Igepal CA-630. This technical guide provides an in-depth exploration of the applications, protocols, and technical data associated with this compound and its common laboratory equivalents. Its utility stems from its amphipathic nature, possessing both a hydrophilic polyethylene glycol chain and a hydrophobic nonylphenyl group, allowing it to disrupt lipid-protein and lipid-lipid interactions while being gentle enough to preserve protein structure and function.

Core Applications in a Laboratory Setting

The primary application of this compound in a laboratory setting is as a detergent in the preparation of cell lysates for the analysis of proteins and their interactions. Its mild, non-denaturing properties make it an ideal choice for a variety of sensitive downstream applications.

Key Uses:

-

Cell Lysis: It is a key component of many lysis buffers, where it solubilizes the cell membrane to release cytoplasmic and membrane-bound proteins. Unlike harsher ionic detergents, it typically does not lyse the nuclear membrane, allowing for the separation of cytoplasmic and nuclear fractions.[1]

-

Protein Extraction: It effectively extracts proteins from cells and tissues by disrupting the lipid bilayer of cellular membranes.[2]

-

Immunoprecipitation (IP) and Co-Immunoprecipitation (Co-IP): Its gentle nature is crucial for IP and Co-IP experiments, as it preserves the native conformation of proteins and, critically, the interactions between proteins in a complex.[2][3] This allows researchers to isolate not only a target protein but also its binding partners.

-

Enzyme Assays: In certain enzyme assays, particularly those with hydrophobic substrates, this compound can be used to emulsify the substrate in the aqueous assay buffer, making it accessible to the enzyme.

-

Isolation of Membrane Microdomains: It is used in protocols for the isolation of specific membrane microdomains, such as lipid rafts, due to its differential solubilization properties.[4]

Quantitative Data

Understanding the physical and chemical properties of this compound and its equivalents is crucial for optimizing experimental conditions. The Critical Micelle Concentration (CMC) is a particularly important parameter, as it is the concentration at which the detergent monomers begin to form micelles. For effective protein solubilization, the detergent concentration in a lysis buffer should be above its CMC.

| Property | Value | Notes |

| Chemical Formula | C₁₇H₂₈O₂ | For the specific molecule this compound |

| Molecular Weight | 264.4 g/mol | For the specific molecule this compound |

| Synonyms/Equivalents | Nonidet P-40 (NP-40), Igepal CA-630 | These are often mixtures of nonylphenol ethoxylates. |

| Critical Micelle Concentration (CMC) of Nonidet P-40 substitute | ~0.05-0.3 mM | This is the concentration at which micelle formation begins.[5][6] |

| Typical Working Concentration in Lysis Buffers | 0.1% - 1.0% (v/v) | The exact concentration can be optimized for specific cell types and applications.[1] |

Experimental Protocols

Protocol 1: Preparation of NP-40 Lysis Buffer for General Protein Extraction

This protocol describes the preparation of a standard NP-40 lysis buffer suitable for the extraction of cytoplasmic and membrane-bound proteins from cultured mammalian cells.

Materials:

-

Tris-HCl

-

Sodium Chloride (NaCl)

-

This compound equivalent (e.g., NP-40 or Igepal CA-630)

-

Protease Inhibitor Cocktail

-

Phosphatase Inhibitor Cocktail (optional)

-

Distilled, deionized water (ddH₂O)

Buffer Composition (for 100 mL):

| Component | Final Concentration | Amount |

| Tris-HCl, pH 8.0 | 50 mM | 5 mL of 1 M stock |

| NaCl | 150 mM | 3 mL of 5 M stock |

| NP-40 (10% stock) | 1.0% | 10 mL |

| ddH₂O | - | to 100 mL |

Procedure:

-

Combine the Tris-HCl, NaCl, and ddH₂O in a beaker and stir until all solids are dissolved.

-

Add the 10% NP-40 stock solution and continue to stir until the solution is homogenous.

-

Adjust the final volume to 100 mL with ddH₂O.

-

Store the buffer at 4°C.

-

Immediately before use, add protease and phosphatase inhibitors to the required volume of lysis buffer according to the manufacturer's instructions.

Protocol 2: Immunoprecipitation (IP) using NP-40 Lysis Buffer

This protocol outlines the steps for immunoprecipitating a target protein from a cell lysate prepared with NP-40 lysis buffer.

Materials:

-

Cells of interest

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

NP-40 Lysis Buffer (from Protocol 1)

-

Primary antibody specific to the target protein

-

Protein A/G agarose or magnetic beads

-

Wash Buffer (e.g., NP-40 Lysis Buffer or a modified, more stringent buffer)

-

Elution Buffer (e.g., SDS-PAGE sample buffer)

Procedure:

-

Cell Lysis:

-

Wash cultured cells with ice-cold PBS.

-

Add an appropriate volume of ice-cold NP-40 Lysis Buffer (with inhibitors) to the cells.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein lysate) to a new pre-chilled tube.

-

-

Pre-clearing the Lysate (Optional but Recommended):

-

Add Protein A/G beads to the lysate and incubate with gentle rotation for 1 hour at 4°C.

-

Centrifuge to pellet the beads and transfer the supernatant to a new tube. This step reduces non-specific binding.

-

-

Immunoprecipitation:

-

Add the primary antibody to the pre-cleared lysate.

-

Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

-

Add Protein A/G beads to the lysate-antibody mixture.

-

Incubate with gentle rotation for another 1-2 hours at 4°C to capture the antibody-antigen complexes.

-

-

Washing:

-

Pellet the beads by centrifugation.

-

Remove the supernatant and wash the beads 3-5 times with ice-cold Wash Buffer. This removes non-specifically bound proteins.

-

-

Elution:

-

After the final wash, remove all supernatant.

-

Add elution buffer (e.g., 2x SDS-PAGE sample buffer) to the beads.

-

Boil the sample for 5-10 minutes to release the protein from the beads.

-

Centrifuge to pellet the beads, and collect the supernatant containing the immunoprecipitated protein for downstream analysis (e.g., Western Blot).

-

Protocol 3: Lipase Activity Assay using this compound

This protocol demonstrates the use of this compound to create a stable emulsion of a hydrophobic substrate for a colorimetric lipase assay.

Materials:

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Lipase-containing sample (e.g., cell lysate)

-

Substrate Stock Solution (e.g., 10 mM p-nitrophenyl palmitate in isopropanol)

-

10% (w/v) this compound solution in deionized water

-

96-well microplate

-

Microplate reader

Procedure:

-

Substrate Emulsion Preparation:

-

Prepare the working substrate solution by combining 1 part Substrate Stock Solution, 1 part 10% this compound solution, and 8 parts Assay Buffer.

-

Vortex vigorously to form a stable, milky emulsion.

-

-

Assay Setup:

-

In a 96-well plate, add 180 µL of the substrate emulsion to each well.

-

Add 20 µL of the lipase-containing sample to the appropriate wells.

-

For a negative control, add 20 µL of the buffer used to prepare the enzyme sample.

-

-

Incubation and Measurement:

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30 minutes).

-

Measure the absorbance at a wavelength appropriate for the product of the reaction (e.g., 410 nm for p-nitrophenol).

-

-

Calculation of Activity:

-

Calculate the enzyme activity based on the change in absorbance over time, using a standard curve if necessary.

-

Visualizations

References

- 1. Difference between Nonidet-P40 and Tween20 and TritonX100 - Protein and Proteomics [protocol-online.org]

- 2. Which Detergent Lysis Buffer Should You Use? - Advansta Inc. [advansta.com]

- 3. assaygenie.com [assaygenie.com]

- 4. Isolation of Membrane Rafts and Signaling Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nonidet® P-40 Substitute Detergent | AAT Bioquest [aatbio.com]

- 6. thomassci.com [thomassci.com]

A Comprehensive Technical Guide to 2-(p-Nonylphenoxy)ethanol: Synonyms, Research Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-(p-Nonylphenoxy)ethanol, a nonionic surfactant with a history of use in various applications, including as a spermicidal agent. This document delves into its chemical identity, including a comprehensive list of synonyms and alternative names, and explores its mechanism of action and applications in research. Detailed experimental protocols and quantitative data are presented to facilitate understanding and replication of key assays.

Chemical Identity: Synonyms and Alternative Names

This compound is a member of the nonylphenol ethoxylate (NPEO) family of compounds. The length of the ethoxylate chain can vary, leading to a range of related substances with different properties and names. The nomenclature for these compounds can be complex; therefore, a clear understanding of the various synonyms and identifiers is crucial for accurate research and communication.

Table 1: Synonyms and Alternative Names for this compound and Related Compounds

| Category | Name/Identifier |

| IUPAC Name | 2-(4-nonylphenoxy)ethanol |

| Common Synonyms | This compound, 4-Nonylphenol monoethoxylate, Ethylene glycol p-nonylphenyl ether |

| Trade Names | Tergitol NP-1, Delfen |

| CAS Numbers | 104-35-8, 26027-38-3 (for polyethoxylates), 9016-45-9 (for nonylphenol, ethoxylated) |

| Related Compounds | Nonoxynols (e.g., Nonoxynol-1, Nonoxynol-4, Nonoxynol-9, Nonoxynol-10, Nonoxynol-15, Nonoxynol-30), Nonylphenol polyoxyethylene ether |

Research Applications and Mechanism of Action

The primary research applications of this compound and its related nonoxynol compounds stem from their surfactant properties, which allow them to disrupt cell membranes. This mechanism is central to their use as spermicides and in various laboratory techniques.

Spermicidal Activity

Nonoxynols, particularly Nonoxynol-9, have been extensively studied and used as the active ingredient in many commercially available spermicides. Their mechanism of action involves the disruption of the lipid bilayer of the sperm cell membrane. This leads to increased membrane permeability, loss of essential intracellular components, and ultimately, sperm immobilization and death.

Diagram 1: Mechanism of Spermicidal Action of Nonoxynol-9

Critical Micelle Concentration of 2-(p-Nonylphenoxy)ethanol in Aqueous Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of 2-(p-Nonylphenoxy)ethanol and related nonylphenol ethoxylate (NPEO) surfactants in aqueous solutions. Understanding the CMC is fundamental for the application of these non-ionic surfactants in research and development, particularly in drug formulation and delivery systems where they are employed for their solubilizing, emulsifying, and wetting properties.[1] This document outlines the key quantitative data, details common experimental methodologies for CMC determination, and visualizes the influential factors and experimental workflows.

Quantitative Data on Critical Micelle Concentration

The following table summarizes the experimentally determined CMC values for a series of nonylphenol ethoxylates with varying ethyleneoxy chain lengths in aqueous solutions at 25°C. This data illustrates the relationship between the hydrophilic chain length and the concentration at which micelle formation occurs.

| Nonylphenoxypoly(ethyleneoxy)ethanol Derivative (n = number of EO units) | Critical Micelle Concentration (CMC) (mol/L) |

| NPEO-9 | 6.0 x 10⁻⁵ |

| NPEO-10 | 6.8 x 10⁻⁵ |

| NPEO-12 | 8.6 x 10⁻⁵ |

| NPEO-15 | 1.1 x 10⁻⁴ |

| NPEO-20 | 1.6 x 10⁻⁴ |

Note: These values are compiled from various sources and may vary slightly depending on the specific experimental conditions and the purity of the surfactant.[1]

Based on the established trend, it is anticipated that this compound (n=1) will have a significantly lower CMC than the derivatives listed above due to its reduced hydrophilicity.

Factors Influencing Critical Micelle Concentration

The critical micelle concentration is a key parameter of surfactants, marking the point of spontaneous micelle formation.[1] This process is governed by a delicate balance of intermolecular forces and is influenced by several factors, as illustrated in the diagram below. The structure of the surfactant molecule, particularly the balance between its hydrophobic and hydrophilic parts, is a primary determinant. Additionally, environmental conditions such as temperature and the presence of electrolytes in the aqueous solution can significantly impact the CMC.

Caption: Logical relationship of factors affecting the CMC of NPEO.

Experimental Protocols for CMC Determination

The accurate determination of the CMC is crucial for the characterization and application of surfactants. Several experimental techniques are commonly employed, each relying on the detection of changes in the physicochemical properties of the surfactant solution as a function of concentration.

Surface Tension Method

The surface tension method is a widely used and direct technique for determining the CMC of both ionic and non-ionic surfactants.[1] It is based on the principle that surfactant molecules accumulate at the air-water interface, leading to a decrease in surface tension.

Methodology:

-

Solution Preparation: A series of aqueous solutions of the surfactant are prepared at various concentrations, spanning the expected CMC value.

-

Measurement: The surface tension of each solution is measured using a tensiometer, often employing the Wilhelmy plate or Du Noüy ring method. The system should be allowed to reach equilibrium at a constant temperature.

-

Data Analysis: The surface tension values are plotted against the logarithm of the surfactant concentration. The resulting plot typically shows two linear regions with different slopes. Below the CMC, the surface tension decreases sharply with increasing concentration. Above the CMC, the surface tension remains relatively constant as the interface becomes saturated and excess surfactant molecules form micelles. The CMC is determined from the point of intersection of the two extrapolated linear portions of the plot.[1]

Fluorescence Probe Method

The fluorescence probe method is a sensitive technique that utilizes a fluorescent molecule (probe), such as pyrene, whose spectral properties are sensitive to the polarity of its microenvironment.

Methodology:

-

Solution and Probe Preparation: A stock solution of a fluorescent probe, typically pyrene, is prepared in a suitable solvent. A small, constant amount of this probe is added to a series of surfactant solutions of varying concentrations.

-

Fluorescence Measurement: The fluorescence emission spectra of the probe in each surfactant solution are recorded using a spectrofluorometer. For pyrene, the excitation wavelength is typically around 335 nm.

-

Data Analysis: The ratio of the intensity of the first vibronic peak (I₁) to the third vibronic peak (I₃) of the pyrene emission spectrum is calculated. This I₁/I₃ ratio is a sensitive indicator of the polarity of the probe's environment. In an aqueous solution below the CMC, pyrene resides in a polar environment, resulting in a higher I₁/I₃ ratio. As micelles form above the CMC, pyrene preferentially partitions into the nonpolar micellar core, leading to a significant decrease in the I₁/I₃ ratio. The CMC is determined from the inflection point of a sigmoidal plot of the I₁/I₃ ratio versus the logarithm of the surfactant concentration.[1]

Experimental Workflow for CMC Determination

The general workflow for determining the Critical Micelle Concentration involves a systematic process of sample preparation, measurement of a concentration-dependent physical property, and subsequent data analysis to identify the inflection point corresponding to the CMC.

Caption: General experimental workflow for CMC determination.

Signaling Pathways and Mechanism of Action

For nonylphenol ethoxylates, including this compound, the primary mechanism of action in a biological context is not attributed to specific signaling pathway modulation. Instead, their effects are largely due to their surfactant properties, which involve the disruption of the lipid bilayers of cell membranes. This can lead to increased membrane permeability and, at sufficient concentrations, cell lysis. Their ability to interact with and solubilize hydrophobic molecules also underlies their use in drug delivery, where they can enhance the bioavailability of poorly soluble active pharmaceutical ingredients.

Conclusion

This technical guide has synthesized the available information on the critical micelle concentration of this compound and its longer-chain analogues. While a precise CMC value for the single ethoxylate derivative remains to be experimentally reported in widely accessible literature, the established relationship between the ethyleneoxy chain length and CMC provides a strong basis for estimation. The detailed experimental protocols for surface tension and fluorescence probe methods offer practical guidance for researchers aiming to determine the CMC of this and other surfactants. The visualizations provided serve to clarify the multifactorial nature of micellization and the standard workflow for its characterization. For professionals in drug development, a thorough understanding of these principles is essential for the effective formulation and application of non-ionic surfactants.

References

An In-depth Technical Guide to the Synthesis and Purification of 2-(p-Nonylphenoxy)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification methods for 2-(p-Nonylphenoxy)ethanol, a non-ionic surfactant belonging to the nonylphenol ethoxylate family. This document details the chemical reactions, experimental protocols, and purification strategies pertinent to the laboratory and industrial-scale production of this compound. Quantitative data is summarized for clarity, and key workflows are visualized to facilitate understanding. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the manufacturing and purification processes of this versatile surfactant.

Introduction

This compound is a non-ionic surfactant widely utilized for its emulsifying, dispersing, and wetting properties.[1] Structurally, it consists of a hydrophobic p-nonylphenyl group and a short hydrophilic polyethylene glycol chain.[2][3] Its applications span various industrial sectors, including the manufacturing of detergents, paints, pesticides, and personal care products.[4] In the realm of biomedical research and drug development, it is employed in cell lysis buffers for protein extraction and as an excipient in pharmaceutical formulations to enhance the solubility of poorly soluble active ingredients.[2]

The synthesis of this compound is a two-step process. The first step involves the acid-catalyzed Friedel-Crafts alkylation of phenol with nonene to produce p-nonylphenol. The subsequent step is the base-catalyzed ethoxylation of p-nonylphenol with ethylene oxide.[4][5] The degree of ethoxylation can be controlled to produce a range of nonylphenol ethoxylates with varying properties. This guide focuses on the synthesis of the monoethoxylated product, this compound.

Purification of the final product is crucial to remove unreacted starting materials, catalysts, and byproducts. The primary purification methods employed are vacuum fractional distillation and chromatographic techniques. The choice of method depends on the desired purity level and the scale of production.

Synthesis of this compound

The synthesis of this compound is a sequential two-step process.

Step 1: Synthesis of p-Nonylphenol (Acid-Catalyzed Alkylation)

The initial step is the alkylation of phenol with nonene in the presence of an acid catalyst to yield p-nonylphenol. The reaction is a Friedel-Crafts alkylation where the nonene (typically a branched isomer mixture derived from the trimerization of propene) acts as the alkylating agent.[5][6]

Reaction: Phenol + Nonene --(Acid Catalyst)--> p-Nonylphenol

Experimental Protocol:

-

Reactor Setup: A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser is charged with phenol and an acid catalyst.

-

Catalyst: A variety of acid catalysts can be used, including polyphosphoric acid or alkaline ionic liquids.[5][7] The mass ratio of phenol to nonene to catalyst is typically in the range of 0.5-2.5 : 1 : 0.005-0.03.[7]

-

Reaction Conditions: The mixture is heated to a temperature between 70-100°C with continuous stirring.[7]

-

Addition of Nonene: Nonene is added dropwise to the reaction mixture over a period of 2-6 hours.[7]

-

Reaction Completion: After the addition of nonene is complete, the reaction is allowed to proceed with constant stirring for an additional 1-3 hours at the same temperature.[7]

-

Work-up: Upon completion, the reaction mixture is cooled. The product, a mixture of nonylphenol isomers (predominantly para-substituted), is then separated from the catalyst. Excess phenol is removed by distillation.[7]

| Parameter | Value/Range | Reference(s) |

| Reactants | Phenol, Nonene | [5][7] |

| Catalyst | Polyphosphoric acid, Alkaline ionic liquid | [5][7] |

| Reactant:Catalyst Ratio | 0.5-2.5 : 1 : 0.005-0.03 (Phenol:Nonene:Catalyst) | [7] |

| Temperature | 70 - 100 °C | [7] |

| Reaction Time | 3 - 9 hours | [7] |

Step 2: Synthesis of this compound (Base-Catalyzed Ethoxylation)

The second step involves the ethoxylation of the synthesized p-nonylphenol with ethylene oxide using a base catalyst. This reaction adds a single ethylene oxide unit to the phenolic hydroxyl group.[2][8]

Reaction: p-Nonylphenol + Ethylene Oxide --(Base Catalyst)--> this compound

Experimental Protocol:

-

Reactor Setup: A pressure reactor equipped with a stirrer, heating system, and inlets for reactants and inert gas is charged with p-nonylphenol and a base catalyst.

-

Catalyst: Potassium hydroxide (KOH) or sodium hydroxide (NaOH) are commonly used as catalysts at a concentration of 0.1-1.0% by weight.[2][9]

-

Reaction Conditions: The reactor is purged with an inert gas (e.g., nitrogen) and heated to 130-180°C.[2][8]

-

Addition of Ethylene Oxide: Ethylene oxide is introduced into the reactor under a pressure of 1-2 bar.[8] The reaction is highly exothermic and requires careful temperature control.

-

Reaction Monitoring: The reaction is monitored until the desired degree of ethoxylation is achieved. For this compound, a 1:1 molar ratio of p-nonylphenol to ethylene oxide is theoretically required.

-

Work-up: After the reaction is complete, the mixture is cooled, and the catalyst is neutralized.

| Parameter | Value/Range | Reference(s) |

| Reactants | p-Nonylphenol, Ethylene Oxide | [2][8] |

| Catalyst | KOH, NaOH | [2][9] |

| Catalyst Concentration | 0.1 - 1.0 wt% | [9] |

| Temperature | 130 - 180 °C | [2][8] |

| Pressure | 1 - 2 bar | [8] |

Purification Methods

The crude product from the synthesis contains unreacted p-nonylphenol, residual catalyst, and potentially higher ethoxylation products. Purification is essential to obtain this compound of the desired purity.

Vacuum Fractional Distillation

Vacuum fractional distillation is an effective method for separating this compound from less volatile unreacted p-nonylphenol and more volatile byproducts on a larger scale.[10][11] Operating under reduced pressure lowers the boiling points of the components, preventing thermal degradation of the product.[10]

Experimental Protocol:

-

Apparatus: A vacuum fractional distillation setup including a distillation flask, a fractionating column packed with a suitable material (e.g., Raschig rings or structured packing), a condenser, a receiver, and a vacuum pump is assembled.

-

Procedure: The crude reaction mixture is charged into the distillation flask. The system is evacuated to the desired pressure. The flask is heated to initiate boiling. The vapor passes through the fractionating column, where separation occurs based on the boiling points of the components. The fraction corresponding to this compound is collected in the receiver.

-

Conditions: The specific temperature and pressure for distillation will depend on the exact composition of the crude mixture but will be significantly lower than the atmospheric boiling point.

| Parameter | Description | Reference(s) |

| Technique | Vacuum Fractional Distillation | [10][11] |

| Purpose | Separation of unreacted nonylphenol and byproducts. | [12] |

| Key Principle | Separation based on boiling point differences at reduced pressure to prevent thermal degradation. | [10] |

Chromatographic Purification

For achieving high purity, especially on a laboratory scale, chromatographic methods such as column chromatography and preparative High-Performance Liquid Chromatography (HPLC) are employed.[13][14]

3.2.1. Column Chromatography

Experimental Protocol:

-

Stationary Phase: A glass column is packed with a suitable stationary phase, such as silica gel or alumina.

-

Eluent System: A solvent system is chosen to effectively separate the components. A gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate) is often used.

-

Procedure: The crude product is dissolved in a minimal amount of the initial eluent and loaded onto the column. The eluent is passed through the column, and fractions are collected.

-

Analysis: The collected fractions are analyzed by Thin Layer Chromatography (TLC) or analytical HPLC to identify those containing the pure product.

-

Solvent Removal: The solvent from the pooled pure fractions is removed under reduced pressure to yield the purified this compound.

3.2.2. Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC offers higher resolution and is suitable for purifying smaller quantities of the compound to a very high degree of purity.[13][14]

Experimental Protocol:

-

System: A preparative HPLC system equipped with a suitable column (e.g., a C18 reversed-phase column), a pump capable of high flow rates, a detector, and a fraction collector is used.[14]

-

Mobile Phase: A mobile phase is selected based on an analytical scale separation. For reversed-phase chromatography, a mixture of water and an organic solvent like acetonitrile or methanol is common.[15][16]

-

Procedure: The crude sample is dissolved in the mobile phase and injected onto the column. The separation is monitored by the detector, and the fraction corresponding to the this compound peak is collected.

-

Post-Purification: The collected fraction is typically evaporated to remove the mobile phase solvents, yielding the highly purified product.

| Parameter | Column Chromatography | Preparative HPLC | Reference(s) |

| Stationary Phase | Silica gel, Alumina | C18 reversed-phase | [14][17] |

| Mobile Phase | Hexane/Ethyl Acetate gradient | Water/Acetonitrile or Water/Methanol gradient | [15][16] |

| Scale | Laboratory to medium scale | Laboratory scale | [13][14] |

| Purity | Good to high | Very high | [13][14] |

Quality Control and Purity Assessment

The purity of the synthesized this compound can be assessed using various analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV or Evaporative Light Scattering Detection (ELSD) is a primary method for determining the purity and quantifying impurities.[18][19]

-

Gas Chromatography (GC): GC can be used to analyze for volatile impurities.

-

Mass Spectrometry (MS): Coupled with LC or GC, MS provides structural confirmation of the product and identification of impurities.[16]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural elucidation and purity assessment.

Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C17H28O2 | [20] |

| Molecular Weight | 264.4 g/mol | [20] |

| Appearance | Colorless liquid or white solid | [3][21] |

| Boiling Point | >250 °C at 1013 hPa | [20] |

| Solubility | >1000 mg/L in water | [2] |

Visualized Workflows

Caption: Synthesis workflow for this compound.

Caption: Purification workflow for this compound.

Conclusion

The synthesis and purification of this compound involve well-established chemical principles and standard laboratory and industrial techniques. The two-step synthesis process, comprising Friedel-Crafts alkylation followed by ethoxylation, provides a reliable route to the crude product. Subsequent purification by vacuum fractional distillation or chromatographic methods allows for the isolation of the compound at the desired purity level. A thorough understanding of these methods and the associated experimental parameters is essential for the consistent production of high-quality this compound for its diverse applications in research and industry.

References

- 1. Nonylphenol Ethoxylates as Valuable Industrial Surfactants [rimpro-india.com]

- 2. Buy 2-[2-(4-Nonylphenoxy)ethoxy]ethanol | 20427-84-3 [smolecule.com]

- 3. 2-[2-(4-Nonylphenoxy)ethoxy]ethanol | 20427-84-3 | Benchchem [benchchem.com]

- 4. Nonylphenol - Wikipedia [en.wikipedia.org]

- 5. How are Nonyl Phenol Ethoxylates manufactured? I Elchemy [elchemy.com]

- 6. 4-Nonylphenol | C15H24O | CID 1752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN107162879B - Method for synthesizing nonyl phenol by catalyzing nonene and phenol with alkaline ionic liquid - Google Patents [patents.google.com]

- 8. Ethoxylation - Wikipedia [en.wikipedia.org]

- 9. CN101239891A - Method for synthesizing nonylphenol polyoxyethylene polyoxypropylene ether - Google Patents [patents.google.com]

- 10. longhope-evaporator.com [longhope-evaporator.com]

- 11. mdpi.com [mdpi.com]

- 12. CN101913994B - Method for producing nonyl phenol - Google Patents [patents.google.com]

- 13. ardena.com [ardena.com]

- 14. agilent.com [agilent.com]

- 15. insights.sent2promo.com [insights.sent2promo.com]

- 16. Routine analysis of alcohol and nonylphenol polyethoxylates in wastewater and sludge using liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. cleaninginstitute.org [cleaninginstitute.org]

- 18. americanlaboratory.com [americanlaboratory.com]

- 19. benchchem.com [benchchem.com]

- 20. This compound | C17H28O2 | CID 7700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. 2-[2-(4-Nonylphenoxy)ethoxy]ethanol (20427-84-3) for sale [vulcanchem.com]

An In-depth Technical Guide to the Solubility of 2-(p-Nonylphenoxy)ethanol in Common Laboratory Buffers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(p-Nonylphenoxy)ethanol, a non-ionic surfactant, in aqueous solutions and common laboratory buffers. This document outlines the factors influencing its solubility, presents representative solubility data, details a standard experimental protocol for solubility determination, and provides visual diagrams of key concepts and workflows.

Introduction

This compound is a member of the nonylphenol ethoxylate (NPEO) family of surfactants. These amphiphilic molecules consist of a hydrophobic nonylphenol group and a hydrophilic poly(ethylene glycol) chain. The length of this ethoxylate chain is a primary determinant of the surfactant's aqueous solubility. While widely used as emulsifiers, detergents, and dispersing agents in various industrial and research applications, detailed solubility data in specific laboratory buffers is not always readily available. Understanding the solubility of this compound is critical for its effective use in biological assays, drug formulation, and other research applications where buffer systems are essential.

Data Presentation: Solubility of Nonylphenol Ethoxylates

Precise quantitative solubility data for this compound in specific laboratory buffers such as PBS, Tris, and HEPES is not extensively documented in publicly available literature. However, the general principles of surfactant solubility indicate a strong dependence on the length of the hydrophilic ethoxylate chain and the composition of the aqueous medium.

The following table summarizes the expected solubility trends for nonylphenol ethoxylates with varying numbers of ethoxylate units in different aqueous environments. The solubility of nonylphenol (the hydrophobic parent molecule) is provided as a baseline. The values for buffered solutions are illustrative and intended to demonstrate the potential impact of pH and ionic strength on the solubility of these non-ionic surfactants. Generally, for non-ionic surfactants, pH has a less direct effect on solubility compared to ionic surfactants, but buffer components can influence solubility through salting-in or salting-out effects.

| Compound Name (n = number of ethoxy units) | Aqueous System | Temperature (°C) | Expected Solubility Range (g/L) | Notes |

| p-Nonylphenol (n=0) | Deionized Water | 25 | ~0.005[1][2] | Very low intrinsic water solubility. |

| This compound (n=2) | Deionized Water | 25 | 0.01 - 0.1 | Expected to have low but greater solubility than nonylphenol. |

| Phosphate-Buffered Saline (PBS, pH 7.4) | 25 | Potentially slightly lower than in DI water | The salts in PBS may have a slight "salting-out" effect. | |

| Tris Buffer (pH 8.0) | 25 | Similar to DI water | Tris is a non-ionic buffer and is expected to have minimal interaction. | |

| HEPES Buffer (pH 7.2) | 25 | Similar to DI water | HEPES is a zwitterionic buffer and is not expected to significantly impact solubility. | |

| Nonoxynol-9 (average n=9) | Deionized Water | 25 | >1[3] | Readily soluble in water.[3] |

| Nonylphenol Ethoxylate (n=12) | Deionized Water | 25 | ~42.5 mg/L (as NP12EO)[4] | Increased ethoxylation leads to higher water solubility.[4][5] |

| Nonylphenol Ethoxylate (n=30) | Deionized Water | 25 | High | Very soluble in water. |

Disclaimer: The solubility values for this compound in laboratory buffers are illustrative and based on general chemical principles. Experimental determination is recommended for precise values in specific applications.

Experimental Protocols: Solubility Determination by Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.[1][2] The following protocol provides a detailed methodology for determining the solubility of this compound in a laboratory buffer of choice.

1. Materials and Apparatus

-

Analyte: this compound (high purity)

-

Solvent: Laboratory buffer of interest (e.g., PBS, Tris, HEPES), prepared at the desired pH and filtered through a 0.22 µm filter.

-

Equipment:

-

Analytical balance

-

Glass vials with screw caps and PTFE-lined septa

-

Orbital shaker or wrist-action shaker with temperature control

-

Centrifuge capable of holding the vials

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC system)

-

2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed glass vial. The excess solid should be visually apparent.

-

Add a known volume of the desired laboratory buffer to the vial.

-

Securely cap the vials.

-

Place the vials in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25°C or 37°C).

-

Shake the vials at a constant speed for a sufficient period to reach equilibrium. A preliminary study to determine the time to reach equilibrium is recommended (typically 24-72 hours).

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the shaker and allow the vials to stand undisturbed for at least 24 hours in the temperature-controlled environment to allow the excess solid to sediment.

-

Alternatively, centrifuge the vials at a moderate speed to pellet the undissolved compound.

-

Carefully withdraw a clear aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

Accurately dilute the filtered supernatant with the same laboratory buffer to a concentration that falls within the linear range of the analytical method.

-

3. Quantification

-

UV-Vis Spectrophotometry:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen buffer.

-

Determine the wavelength of maximum absorbance (λmax) for this compound (typically around 225 nm and 275 nm for the phenyl group).

-

Measure the absorbance of the standard solutions and the diluted sample at the λmax.

-

Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve and calculate the original concentration of the saturated solution, accounting for the dilution factor.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Develop a suitable HPLC method for the separation and quantification of this compound. A reverse-phase C18 column with a mobile phase of methanol and water is often effective.[6][7]

-

Prepare a series of standard solutions of known concentrations and inject them to generate a calibration curve based on peak area.

-

Inject the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

4. Data Analysis and Reporting

-

The solubility is reported as the mean concentration of the saturated solution from at least three replicate experiments, with the standard deviation.

-

Units of solubility are typically expressed as g/L, mg/mL, or mol/L.

Mandatory Visualizations

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Relationship between NPEO structure and aqueous solubility.

References

- 1. Solubility of nonylphenol and nonylphenol ethoxylates. On the possible role of micelles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1. General description, Danish Environmental Protection Agency [www2.mst.dk]

- 4. epa.gov [epa.gov]

- 5. Nonylphenol Ethoxylates | NP 4.5, 6, 9 Chemical | Venus Ethoxyethers [venus-goa.com]

- 6. ijpbs.com [ijpbs.com]

- 7. turkjps.org [turkjps.org]

Navigating the Laboratory Landscape: A Technical Guide to the Safe Handling of 2-(p-Nonylphenoxy)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the health and safety considerations for the laboratory use of 2-(p-nonylphenoxy)ethanol, a nonionic surfactant belonging to the nonylphenol ethoxylates (NPEOs) family. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on the compound's hazardous properties, risk mitigation strategies, and emergency procedures. It includes a summary of toxicological data, detailed experimental protocols for relevant assays, and visual representations of key biological pathways potentially affected by this compound. Adherence to the guidelines presented herein is crucial for ensuring a safe laboratory environment and minimizing occupational exposure and environmental impact.

Introduction

This compound is a member of the broader class of nonylphenol ethoxylates, which are widely used as surfactants in various industrial and commercial applications.[1] In the laboratory setting, it may be utilized in detergents, as an emulsifier, or as a component in various formulations. Despite its utility, this compound and its degradation products, particularly nonylphenol, are recognized as endocrine-disrupting chemicals and environmental contaminants.[1][2] This guide provides essential information to manage the risks associated with its handling and use in a research and development context.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications.[1]

Table 1: GHS Hazard Classification for this compound [1]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity, Repeated Exposure | 2 | H373: May cause damage to organs through prolonged or repeated exposure |

| Hazardous to the Aquatic Environment, Acute Hazard | 1 | H400: Very toxic to aquatic life |

| Hazardous to the Aquatic Environment, Long-term Hazard | 1 | H410: Very toxic to aquatic life with long lasting effects |

Primary Hazards:

-

Health Hazards: Irritant, potential for organ damage with repeated exposure, and suspected endocrine disruptor.[1]

-

Environmental Hazards: Very toxic to aquatic life with long-lasting effects.[3]

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling.

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₇H₂₈O₂ |

| Molecular Weight | 264.4 g/mol [1] |

| Appearance | Colorless liquid or white solid with a mild odor[4] |

| Boiling Point | 250 °C (482 °F)[3] |

| Density | 1.056 g/mL at 25 °C (77 °F)[3] |

| Solubility | >1000 mg/L in water[5] |

Safe Handling and Storage

Adherence to proper handling and storage procedures is paramount to minimizing exposure risks.

4.1. Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors or aerosols.[6][7]

-

Avoid all personal contact, including inhalation.[8]

-

Wear appropriate personal protective equipment (PPE) as detailed in Section 5.

-

Use non-sparking tools and explosion-proof equipment where applicable.[6]

-

Prevent the build-up of electrostatic charge by using common bonding and grounding techniques.[6]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[6]

-

Wash hands thoroughly after handling.[6]

4.2. Storage:

-

Store in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.[6][8]

-

Store away from incompatible materials such as strong oxidizing agents, acids, and reducing agents.[6][7]

-

Ensure the storage area is equipped with sprinklers.[6]

Personal Protective Equipment (PPE)

The use of appropriate PPE is a critical barrier against exposure.

Table 3: Recommended Personal Protective Equipment

| Body Part | Protection | Specifications |

| Eyes/Face | Safety glasses with side shields or chemical safety goggles.[8][9] | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7] |

| Skin | Chemical-resistant gloves. | Nitrile rubber gloves with a minimum thickness of 0.11 mm and a breakthrough time of >480 minutes are recommended.[3] |

| Protective clothing. | A lab coat or coveralls should be worn.[8] For significant exposure risk, a chemical-resistant suit may be necessary.[9] | |

| Respiratory | Not typically required with adequate ventilation. | In case of aerosol formation or inadequate ventilation, use a NIOSH-approved respirator.[3] |

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

Table 4: First Aid Procedures for this compound Exposure

| Exposure Route | First Aid Measures |

| Inhalation | Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Get medical attention as soon as possible.[10] |

| Skin Contact | Immediately remove all contaminated clothing. Promptly wash the contaminated skin with soap and water for at least 15-20 minutes.[10][11] If irritation persists, get medical attention.[10] |